molecular formula C8H7ClN4O3 B2594059 (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 878713-16-7

(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No.: B2594059
CAS No.: 878713-16-7
M. Wt: 242.62
InChI Key: QMZGDRDIXJTJCK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused triazolo[1,5-a]pyrimidine core with a chloro (Cl) substituent at position 6, a methyl (CH₃) group at position 5, and a 7-oxo (keto) group. Its molecular formula is C₈H₇ClN₄O₃, with a molecular weight of 242.62 g/mol (CAS: 878713-16-7; MDL: MFCD07395113) .

Properties

IUPAC Name

2-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O3/c1-3-6(9)7(16)13-8(10-3)11-4(12-13)2-5(14)15/h2H2,1H3,(H,14,15)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGDRDIXJTJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogenic bacteria and fungi. For instance, compounds with similar triazole structures have shown potent activity against Staphylococcus aureus, Escherichia coli, and various fungal strains like Candida albicans .

Anticancer Properties

The compound has been investigated for its anticancer potential. Triazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 . The structure of this compound allows it to interact with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models . This suggests potential applications in treating inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The synthetic methods often utilize starting materials such as hydrazines and various carbonyl compounds to construct the triazole framework .

Synthetic Method Reagents Yield Notes
CyclizationHydrazine70%Requires careful temperature control
FunctionalizationAcetic anhydride85%Enhances solubility and biological activity

Case Studies

Several case studies have documented the applications of triazole derivatives in clinical settings:

  • Case Study: Antimicrobial Efficacy
    A study evaluated the antibacterial activity of a series of triazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .
  • Case Study: Cancer Treatment
    In a preclinical trial involving breast cancer models, a triazole derivative similar to this compound was found to significantly reduce tumor size and improve survival rates in treated mice .
  • Case Study: Anti-inflammatory Research
    A recent investigation into the anti-inflammatory properties of triazole compounds showed that they could effectively reduce edema in rodent models when administered at specific dosages .

Mechanism of Action

The mechanism of action of (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo-Pyrimidine Derivatives

Compound 1 : 6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Molecular Formula : C₇H₅ClN₄O₃
  • Molecular Weight : 228.60 g/mol
  • CAS : 878713-17-8
  • Key Differences: Replaces the acetic acid (-CH₂COOH) with a carboxylic acid (-COOH) directly attached to the triazolo-pyrimidine core. Reduced molecular weight due to the absence of the methylene (-CH₂-) spacer. Potential for stronger acidity compared to the acetic acid derivative, influencing solubility and binding interactions .
Compound 2 : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
  • Molecular Formula : C₂₇H₂₄N₄O₃
  • Molecular Weight : 452.5 g/mol
  • Key Differences :
    • Features a triazolo[4,3-a]pyrimidine core (different ring fusion) with ethyl ester and hydroxyphenyl substituents.
    • Exhibits a higher molecular weight and lipophilicity due to aromatic phenyl groups.
    • Demonstrated solid-state stability (mp 206°C) and distinct spectroscopic properties (IR: 3425 cm⁻¹ for OH; 1H-NMR: δ 1.23–8.12 ppm) .

Thiazolo-Pyrimidine Analogues

Compound 3 : 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid
  • Molecular Formula : C₈H₆N₂O₃S
  • Molecular Weight : 210.21 g/mol
  • CAS : 79932-64-2
  • Key Differences: Replaces the triazole ring with a thiazole ring, introducing sulfur (S) instead of nitrogen (N). Simplified substituent profile (methyl and carboxylic acid groups) .

Structural Comparison Table

Parameter Target Compound Compound 1 Compound 3
Core Structure Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents -CH₂COOH, -Cl, -CH₃, -O -COOH, -Cl, -CH₃, -O -COOH, -CH₃, -O
Molecular Weight 242.62 g/mol 228.60 g/mol 210.21 g/mol
Heteroatoms N, O, Cl N, O, Cl N, O, S
CAS Number 878713-16-7 878713-17-8 79932-64-2

Research Findings and Implications

Electronic and Steric Effects

  • Thiazolo-pyrimidines (Compound 3) exhibit reduced hydrogen-bonding capacity due to sulfur’s lower electronegativity, which may limit their utility in polar biological environments .

Similarity Analysis

  • Graph-based comparison methods (e.g., Tanimoto coefficients) highlight that structural similarity decreases significantly when heteroatoms (N vs. S) or ring fusion patterns (e.g., triazolo[1,5-a] vs. triazolo[4,3-a]) are altered .

Biological Activity

The compound (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid , with CAS number 878713-16-7 , is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C8H7ClN4O3C_8H_7ClN_4O_3 and features a triazolo-pyrimidine core structure. Its structural characteristics contribute to its biological activity. The presence of chlorine and methyl groups enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant antibacterial properties. For instance:

  • In vitro studies have shown that derivatives like This compound demonstrate activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 0.1258μg/mL0.125-8\mu g/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has shown promise in antiviral applications. In particular, derivatives have been evaluated for their ability to inhibit viral replication in various models. A closely related compound was noted for its higher antiviral activity against multiple strains of viruses during clinical trials .

Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory potential of triazolo-pyrimidine derivatives. For example:

  • Compounds in this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that they may be useful in treating inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : The compound exhibits inhibitory effects on bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
  • Electrochemical Properties : Studies on redox transformations suggest that the compound undergoes electrochemical reactions that may influence its biological activity .
  • Interaction with Enzymes : The inhibition of COX enzymes indicates a potential pathway for anti-inflammatory action through modulation of prostaglandin synthesis .

Case Studies

Several studies have investigated the efficacy and safety of triazolo-pyrimidine derivatives:

StudyFindings
Barbuceanu et al.Reported synthesis and antibacterial activity against S. aureus with significant potency .
Electrochemical StudiesDemonstrated redox transformations impacting biological activity .
Anti-inflammatory ResearchShowed inhibition of COX enzymes with IC50 values comparable to celecoxib .

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